molecular formula C11H18N2O3 B15275528 Tert-butyl 3-cyano-5-methylmorpholine-4-carboxylate

Tert-butyl 3-cyano-5-methylmorpholine-4-carboxylate

Cat. No.: B15275528
M. Wt: 226.27 g/mol
InChI Key: NBOXHTGNXXYAFS-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyano-5-methylmorpholine-4-carboxylate is a substituted morpholine derivative featuring a tert-butyl carboxylate ester at position 4, a cyano (-CN) group at position 3, and a methyl (-CH₃) group at position 5. Its molecular formula is C₁₂H₁₈N₂O₃, with a molecular weight of 238.29 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where its nitrile functionality enables diverse chemical transformations, such as hydrolysis to carboxylic acids or participation in cycloaddition reactions . The tert-butyl ester group enhances steric protection, improving stability during synthetic processes.

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

tert-butyl 3-cyano-5-methylmorpholine-4-carboxylate

InChI

InChI=1S/C11H18N2O3/c1-8-6-15-7-9(5-12)13(8)10(14)16-11(2,3)4/h8-9H,6-7H2,1-4H3

InChI Key

NBOXHTGNXXYAFS-UHFFFAOYSA-N

Canonical SMILES

CC1COCC(N1C(=O)OC(C)(C)C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-cyano-5-methylmorpholine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 3-cyano-5-methylmorpholine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors may also be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyano-5-methylmorpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-cyano-5-methylmorpholine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and other biologically active compounds.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-cyano-5-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways and exert specific effects on target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Points of Comparison

Structurally related compounds include tert-butyl pyrrolidine carboxylates and substituted morpholine carboxylates . These share core heterocyclic frameworks but differ in substituents, leading to variations in physicochemical properties, stability, and applications. Below is a comparative analysis:

Structural and Functional Differences

Tert-butyl 3-cyano-5-methylmorpholine-4-carboxylate Substituents: Cyano (-CN) at position 3, methyl (-CH₃) at position 5. Key Properties:

  • High electron-withdrawing character due to the nitrile group.
  • Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO).
  • Stability: Resists hydrolysis under neutral conditions but may degrade in strong acids/bases.

tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1)

  • Substituents : Hydroxymethyl (-CH₂OH) at position 3, 4-methoxyphenyl (-C₆H₄-OCH₃) at position 4.
  • Key Properties :
  • Molecular formula: C₁₇H₂₅NO₄, molecular weight: 307.4 g/mol.
  • Enhanced solubility in polar solvents due to the hydroxymethyl group.

Tert-butyl morpholine-4-carboxylate (unsubstituted) Substituents: None. Key Properties:

  • Molecular formula: C₉H₁₇NO₃, molecular weight: 187.24 g/mol.
  • High solubility in organic solvents (e.g., chloroform, ethyl acetate).
  • Stability: Highly stable due to lack of reactive substituents.
Data Table: Comparative Overview
Compound Name Molecular Formula Molecular Weight Substituents Stability Solubility Applications
This compound C₁₂H₁₈N₂O₃ 238.29 Cyano (-CN), methyl (-CH₃) Moderate Low in H₂O Pharmaceutical intermediate
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate C₁₇H₂₅NO₄ 307.4 Hydroxymethyl (-CH₂OH), 4-methoxyphenyl High (per SDS) Moderate in polar solvents Asymmetric synthesis
Tert-butyl morpholine-4-carboxylate C₉H₁₇NO₃ 187.24 None Very high High in organics Solvent additive
Stability and Handling
  • The tert-butyl ester group in all three compounds confers steric protection against hydrolysis. However, the cyano group in the target compound may render it susceptible to alkaline hydrolysis, unlike the unsubstituted morpholine derivative.
  • The pyrrolidine derivative’s SDS highlights its stability under standard conditions, but notes the need for ventilation and protective equipment during handling .

Research Findings and Methodological Considerations

Structural characterization of these compounds often employs X-ray crystallography, with programs like SHELXL and SHELXS used for refinement and solution of crystal structures . For example, the tert-butyl group’s conformation in the target compound could be analyzed using these tools to optimize synthetic routes.

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